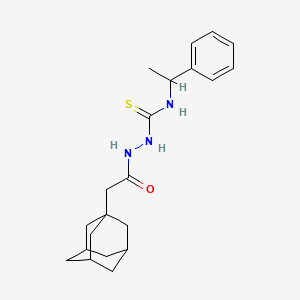![molecular formula C24H25N3O3S B4365616 2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365616.png)
2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide
説明
2-{4-[(2-methoxyphenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide, commonly known as MPB or MPBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBH is a thiosemicarbazone derivative that exhibits a broad range of pharmacological activities, including antitumor, antiviral, and antiprotozoal effects.
科学的研究の応用
MPBH has been extensively studied for its potential therapeutic applications. One of the most promising applications of MPBH is in cancer treatment. MPBH has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. MPBH exerts its antitumor effects by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis.
In addition to its antitumor effects, MPBH has also been shown to have antiviral and antiprotozoal activities. MPBH has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). MPBH has also been shown to be effective against protozoan parasites, such as Trypanosoma brucei and Leishmania donovani.
作用機序
The mechanism of action of MPBH is not fully understood. However, it is believed that MPBH exerts its pharmacological effects by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell signaling pathways. MPBH has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. MPBH also inhibits the activity of proteasomes, which are involved in protein degradation. Furthermore, MPBH has been shown to activate the p53 tumor suppressor pathway, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
MPBH has been shown to have several biochemical and physiological effects. MPBH has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. MPBH also inhibits the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Furthermore, MPBH has been shown to modulate the immune system by increasing the production of cytokines and activating immune cells.
実験室実験の利点と制限
MPBH has several advantages for lab experiments. MPBH is relatively easy to synthesize and purify, making it suitable for further research and development. MPBH has also been shown to be effective against a broad range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of MPBH is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of MPBH. One of the most promising directions is the development of MPBH-based cancer therapeutics. MPBH has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. Another future direction is the development of MPBH-based antiviral and antiprotozoal agents. MPBH has shown efficacy against several viral and protozoal pathogens, and further research is needed to evaluate its potential as a therapeutic agent. Finally, further research is needed to elucidate the mechanism of action of MPBH and to identify its molecular targets, which could lead to the development of more potent and selective MPBH derivatives.
特性
IUPAC Name |
1-[[4-[(2-methoxyphenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-17(19-8-4-3-5-9-19)25-24(31)27-26-23(28)20-14-12-18(13-15-20)16-30-22-11-7-6-10-21(22)29-2/h3-15,17H,16H2,1-2H3,(H,26,28)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYQCWAGSNQMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-ethoxyphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365545.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365547.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365552.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365560.png)
![1-({1-[(3-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4365568.png)
![3-amino-N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4365573.png)


![2-{2-[(2,4-difluorophenoxy)methyl]benzoyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4365591.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365612.png)
![2-{3-[(4-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365623.png)
![2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365631.png)
![2-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide](/img/structure/B4365633.png)